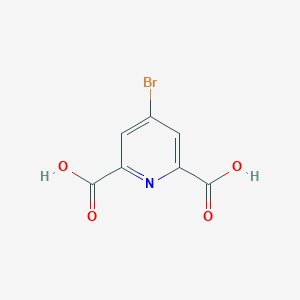

4-Bromopyridine-2,6-dicarboxylic acid

Description

Properties

IUPAC Name |

4-bromopyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCWTTKJXQPITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578718 | |

| Record name | 4-Bromopyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162102-81-0 | |

| Record name | 4-Bromopyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-pyridinedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 4-Bromopyridine-2,6-dicarboxylic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. It is intended to be a valuable resource for professionals in the fields of chemical research, materials science, and drug discovery.

Core Chemical Properties

This compound is a versatile bifunctional scaffold with significant potential in various research and development areas.[1] Its structure, featuring a bromo substituent and a dicarboxylic acid moiety, makes it a key precursor in the synthesis of complex polydentate ligands.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 162102-81-0 | [2] |

| Molecular Formula | C₇H₄BrNO₄ | [3] |

| Molecular Weight | 246.02 g/mol | [3] |

| IUPAC Name | 4-bromo-2,6-pyridinedicarboxylic acid | |

| Physical Form | Solid | |

| Melting Point | 206 °C (decomposition) | [2] |

| Storage Temperature | Inert atmosphere, 2-8°C | [3] |

Safety Information

The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary statements include P261 and P305+P351+P338.

Chemical Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. It serves as a building block for creating novel metal-organic frameworks (MOFs) and for developing sophisticated coordination complexes.[1]

The bromo substituent acts as a reactive site for metal-catalyzed cross-coupling reactions like the Suzuki and Stille reactions, while the dicarboxylic acid moiety allows for strong chelation with metal ions.[1] In biological contexts, it can function as an enzyme inhibitor by binding to the active site of enzymes.[1]

The synthesis of this compound can be achieved through the hydrolysis of its corresponding dimethyl ester.[4][5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the hydrolysis of dimethyl 4-bromopyridine-2,6-dicarboxylate.[4][5][6]

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq)[4]

-

Potassium hydroxide (2.1 eq)[7]

-

Aqueous hydrogen chloride (37%)[6]

-

Deionized water[4]

Procedure:

-

Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in methanol.[5]

-

Separately, dissolve potassium hydroxide in methanol and add this solution to the diester solution.[4][5]

-

After cooling to room temperature, remove the solvent by rotary evaporation to obtain the potassium salt.[4][6]

-

Acidify the solution to pH 1 using concentrated HCl, which will cause a white precipitate of this compound to form.[4][6]

-

Filter the precipitate, wash with cold deionized water, and dry under vacuum.[4]

Conversion to 4-Bromopyridine-2,6-dicarbohydrazide

This compound is a precursor for the synthesis of 4-Bromopyridine-2,6-dicarbohydrazide, a compound of interest in medicinal and coordination chemistry.[8] This conversion typically involves a two-step process of esterification followed by hydrazinolysis.[9][10]

Step 1: Esterification [9][10]

-

Suspend this compound in absolute ethanol (10-15 volumes).[9]

-

Cautiously add a catalytic amount of concentrated sulfuric acid.[9]

-

Heat the mixture to reflux for 8-12 hours.[9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

-

After completion, cool the mixture and remove the excess ethanol under reduced pressure.[9]

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude diethyl 4-bromopyridine-2,6-dicarboxylate.[9]

-

Purify the crude product by column chromatography on silica gel if necessary.[9]

Step 2: Hydrazinolysis [9]

-

Dissolve the purified diethyl 4-bromopyridine-2,6-dicarboxylate in ethanol (10 volumes).[9]

-

Add hydrazine hydrate (10-20 equivalents) to the solution.[9]

-

Heat the mixture to reflux for 6-10 hours, during which a precipitate may form.[9]

-

Monitor the reaction by TLC until the starting diester has been consumed.[9]

Applications in Drug Development and Materials Science

The unique structure of this compound and its derivatives makes them valuable in several advanced applications.

-

Coordination Chemistry: The dicarboxylate groups are analogous to those in dipicolinic acid, a known chelator, suggesting applications in creating spectroscopic probes and luminescent materials.[1] The carbohydrazide derivatives are excellent chelating agents for metal ions, which can be utilized in designing metal-based drugs or inhibitors for metalloenzymes.[8]

-

Medicinal Chemistry: It serves as an intermediate for generating pyridine-based small molecule libraries targeting biologically relevant proteins, such as purinergic receptors.[1] Derivatives of the related pyridine-2,6-dicarboxamide have shown potential in anticancer therapies by stabilizing telomeric G-quadruplex DNA.[8]

-

Materials Science: Researchers use this compound to develop novel metal-organic frameworks (MOFs) with customized porosity and to create sophisticated coordination complexes for studying electron transfer and catalytic cycles.[1]

References

- 1. This compound | High Purity [benchchem.com]

- 2. This compound | 162102-81-0 [chemicalbook.com]

- 3. 162102-81-0|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

CAS number 162102-81-0 physicochemical data

An In-depth Technical Guide to 4-Bromopyridine-2,6-dicarboxylic Acid (CAS Number: 162102-81-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound. The information is compiled from various sources to support research and development activities.

Physicochemical Data

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Structural Information

| Property | Value | Citation(s) |

| CAS Number | 162102-81-0 | [3] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 4-Bromo-2,6-pyridinedicarboxylic Acid | [3] |

| Molecular Formula | C₇H₄BrNO₄ | [3][4] |

| Molecular Weight | 246.01 g/mol | [3] |

| SMILES | O=C(O)C1=CC(Br)=CC(C(=O)O)=N1 | [4] |

| InChI | InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13) | [5] |

| InChI Key | JVCWTTKJXQPITQ-UHFFFAOYSA-N | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Citation(s) |

| Physical State | Solid, Yellow to white solid | [5] |

| Melting Point | 206 °C (with decomposition) | [6] |

| Purity | ≥95% to ≥98% (supplier dependent) | [3][4][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

| Topological Polar Surface Area (TPSA) | 87.49 Ų | [3][7] |

| Predicted logP | 1.2405 | [3][7] |

| Hydrogen Bond Donors | 2 | [3][7] |

| Hydrogen Bond Acceptors | 3 | [3][7] |

| Rotatable Bonds | 2 | [3][7] |

| Solubility | Sparingly soluble in DMSO, methanol, and water (data for 4-bromopyridine-2-carboxylic acid) | [1][2][3][8] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding dimethyl ester, which can be synthesized from chelidamic acid.[9]

Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This step involves the esterification of chelidamic acid followed by bromination.

-

Materials: Chelidamic acid, methanol, sulfuric acid, tetrabutylammonium bromide, phosphorus pentoxide (P₂O₅), toluene, dichloromethane, sodium sulfate (Na₂SO₄).[2]

-

Esterification:

-

To a round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and a catalytic amount of sulfuric acid (0.2 mL).[2]

-

Heat the mixture to reflux and stir for 3 hours.[2]

-

After cooling, remove the solvent in vacuo to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a white solid.[2]

-

-

Bromination:

-

In a separate flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).[2]

-

Slowly add the dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol).[2]

-

Stir the mixture for 6 hours at 110 °C.[2]

-

After partial cooling, remove the toluene on a rotary evaporator.[2]

-

To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).[2]

-

Wash the combined organic phases with water (3 x 40 mL) and dry over Na₂SO₄.[2]

-

Evaporate the dichloromethane to obtain the crude product, which can be recrystallized from methanol to yield white solid dimethyl 4-bromopyridine-2,6-dicarboxylate.[2][9]

-

Step 2: Hydrolysis to this compound

-

Materials: Dimethyl 4-bromopyridine-2,6-dicarboxylate, methanol, potassium hydroxide, aqueous hydrogen chloride (37%).[10]

-

Procedure:

-

Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (4 g, 15 mmol) in methanol (150 mL).[9][10]

-

Add a solution of potassium hydroxide (1.79 g, 32 mmol) in methanol (50 mL).[9][10]

-

After cooling to room temperature, evaporate the solvent to obtain the potassium salt.[9][10]

-

Dissolve the salt in water (50 mL) and acidify with aqueous hydrogen chloride (37%) to a pH of 1.[9][10]

-

Filter the white precipitate, wash with water, and dry under vacuum to yield this compound.[9][10]

-

Recrystallization for Purification

Recrystallization is a standard method for purifying the crude product.

-

General Procedure:

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., methanol or an ethanol/water mixture).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

-

Perform a hot gravity filtration to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Biological Significance and Potential Applications

Pyridine carboxylic acid derivatives are recognized for their broad spectrum of biological activities and are versatile scaffolds in medicinal chemistry.[11] The pyridine ring can participate in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid groups can coordinate with metal ions.[11]

Enzyme Inhibition

This compound and its derivatives are of interest as potential enzyme inhibitors.[1][11] The dicarboxylic acid moiety can act as a chelating agent for metal ions within the active sites of metalloenzymes, potentially leading to their inhibition.[1] This makes them candidates for targeting enzymes like metallo-β-lactamases, which are involved in antibiotic resistance.[10][12][13]

Metal Complexes and Anticancer Activity

Metal complexes of pyridine-2,6-dicarboxylic acid derivatives have been investigated for their antimicrobial and anticancer properties.[10][14][15] While direct data for this compound is limited, related compounds form stable complexes with transition metals.[14] These metal complexes may exert their cytotoxic effects through mechanisms such as the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and ultimately apoptosis (programmed cell death).[10]

Conclusion

This compound (CAS 162102-81-0) is a versatile chemical building block with significant potential in the development of new therapeutic agents and functional materials. Its synthesis is well-documented, and its structural features suggest a range of possible biological activities, primarily centered around enzyme inhibition and the formation of bioactive metal complexes. Further research into its specific molecular targets and mechanisms of action will be crucial in realizing its full potential in drug discovery and other applications.

References

- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 2. 4-Bromopyridine-2-carboxylic acid CAS#: 30766-03-1 [m.chemicalbook.com]

- 3. 4-Bromopyridine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 4. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes [ouci.dntb.gov.ua]

- 7. chemscene.com [chemscene.com]

- 8. 4-Bromopyridine-2-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 9. mdpi.com [mdpi.com]

- 10. Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Metallo-β-lactamase-mediated antimicrobial resistance and progress in inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Technical Guide: Solubility Profile of 4-Bromopyridine-2,6-dicarboxylic acid in Dimethyl Sulfoxide (DMSO)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromopyridine-2,6-dicarboxylic acid is a bifunctional scaffold utilized in advanced chemical and biochemical research. Its structure, featuring a bromo substituent for metal-catalyzed cross-coupling reactions and a rigid dicarboxylic acid moiety for chelation, makes it a valuable precursor in the synthesis of complex molecules like polydentate ligands and metalloenzyme inhibitors[1]. Understanding the solubility of this compound in common organic solvents, such as Dimethyl Sulfoxide (DMSO), is critical for its application in various experimental settings, including reaction chemistry, biological assays, and material science. This guide provides a summary of the available solubility data, detailed experimental protocols for its determination, and relevant chemical workflows.

Solubility Profile

Table 1: Qualitative Solubility Data

| Compound | Solvent | Reported Solubility |

| This compound | DMSO | Data not available |

| 4-Bromopyridine-2-carboxylic acid | DMSO | Sparingly Soluble[2][3][4] |

| 4-Bromopyridine-2-carboxylic acid | Methanol | Sparingly Soluble[2][3][4] |

| 4-Bromopyridine-2-carboxylic acid | Water | Sparingly Soluble[2][3][4] |

The term "sparingly soluble" suggests that while the compound does dissolve to some extent, it does not achieve high concentrations. Given the structural similarity, it is plausible that this compound exhibits comparable, if not lower, solubility in DMSO due to its additional carboxylic acid group, which could increase crystal lattice energy. For precise quantitative analysis, the experimental protocols outlined in the following section are recommended.

Experimental Protocols for Solubility Determination

The following are established methodologies for accurately determining the solubility of organic compounds like this compound in DMSO.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility, measuring the concentration of a saturated solution at equilibrium.

Materials:

-

This compound

-

Anhydrous DMSO

-

Sealed glass vials

-

Constant temperature agitator (e.g., orbital shaker in an incubator)

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a sealed glass vial. The excess solid should be clearly visible.

-

Add a known volume of DMSO to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an agitator set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[5].

-

After equilibration, cease agitation and allow the suspension to settle.

-

Carefully separate the undissolved solid from the saturated solution via centrifugation or filtration[5]. This step is critical to avoid aspirating solid particles.

-

Accurately dilute a known aliquot of the clear supernatant with DMSO.

-

Quantify the concentration of the dissolved compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or molarity.

Protocol: Kinetic Solubility Determination (DMSO Titration Method)

This is a higher-throughput, non-equilibrium method often used in early drug discovery to estimate solubility[6]. It measures the point at which a compound, initially dissolved in DMSO, precipitates when added to an aqueous buffer.

Materials:

-

Stock solution of this compound in DMSO (e.g., 100 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Multi-channel pipette

-

Plate reader capable of detecting light scattering or turbidity (nephelometer)

Procedure:

-

Prepare a high-concentration stock solution of the compound in DMSO[6].

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Using a multi-channel pipette, add small, incremental volumes of the DMSO stock solution to the buffer-filled wells.

-

After each addition, mix the contents thoroughly.

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The concentration at which a sharp increase in turbidity is observed corresponds to the kinetic solubility limit of the compound under these conditions.

Chemical Synthesis and Workflow

This compound is a key synthetic intermediate. Its preparation often starts from its corresponding dimethyl ester, which is hydrolyzed to yield the target dicarboxylic acid. This workflow is crucial for researchers who may need to synthesize the compound for their studies.

References

An In-depth Technical Guide to the Electronic Properties of 4-Bromo Substituted Pyridine Ligands

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, catalysis, and pharmaceutical sciences. The introduction of a substituent onto the pyridine ring profoundly alters its electronic landscape, thereby tuning the properties of the resulting metal complexes or active pharmaceutical ingredients. This guide focuses specifically on the 4-bromo substituted pyridine ligand, a versatile building block whose electronic characteristics are dominated by the interplay of the electronegative bromine atom and the π-system of the pyridine ring. We will provide a comprehensive overview of its core electronic properties, spectroscopic signature, and the experimental and computational methodologies used for its characterization.

Core Electronic and Physicochemical Properties

The electronic nature of the 4-bromopyridine ligand is dictated by the strong inductive electron-withdrawing effect (-I) and the weaker resonance electron-donating effect (+R) of the bromine substituent at the para position. This results in a net electron-withdrawing character, which modulates the ligand's basicity and coordination properties.

Table 1: Quantitative Physicochemical and Electronic Data for 4-Bromopyridine

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN | [1][2][3] |

| Molecular Weight | ~158.00 g/mol | [1][2][4] |

| pKa (Predicted) | 3.35 ± 0.10 | [1][3][5] |

| Hammett Constant (σₚ) | +0.23 | [6][7] |

| Melting Point | 53-56 °C | [3][5] |

| Boiling Point | ~183 °C (estimate) | [3][5] |

| Topological Polar Surface Area | 12.9 Ų | [1][4] |

The Hammett constant (σₚ = +0.23) quantitatively confirms the electron-withdrawing nature of the 4-bromo substituent, which is stronger than that of a chloro substituent (+0.22) but weaker than a cyano group (+0.67).[6] The pKa value indicates that 4-bromopyridine is a weaker base than pyridine itself (pKa ≈ 5.25), a direct consequence of the bromine atom withdrawing electron density from the nitrogen lone pair.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and probing the electronic environment of 4-bromopyridine ligands and their complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon nuclei. The electron-withdrawing nature of the bromine atom deshields the adjacent protons.

Table 2: ¹H NMR Data for 4-Bromopyridine

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| DMSO-d₆ | ~8.68 | Doublet | H-2, H-6 |

| DMSO-d₆ | ~7.73 | Doublet | H-3, H-5 |

| Data sourced from[8] |

Table 3: Predicted ¹³C NMR Data for a Substituted 4-Bromopyridine Analog

| Assignment | Chemical Shift (δ, ppm) |

| C-2, C-6 | ~150.0 |

| C-3, C-5 | ~122.0 |

| C-4 | ~108.0 |

| Note: This is predicted data for 2-Amino-4-bromopyridine and serves as a reference guide.[9] Experimental verification is essential. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify characteristic vibrational modes of the functional groups within the molecule. For 4-bromopyridine, key absorption bands are expected for C=N, C=C stretching within the pyridine ring, and the C-Br stretch.

Table 4: Expected Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 1600-1430 | Aromatic C=C and C=N stretching |

| 1200-1000 | C-H in-plane bending |

| 850-750 | C-H out-of-plane bending |

| 700-500 | C-Br stretching |

| Based on typical vibrational modes for bromoaromatic compounds and pyridines.[9] |

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming molecular weight. A key feature in the mass spectrum of 4-bromopyridine is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][9] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.

Experimental Protocols

Reproducible data generation relies on standardized experimental procedures. The following sections detail common methodologies for the synthesis and analysis of 4-bromopyridine and its derivatives.

Synthesis of 4-Bromopyridine

A common laboratory-scale synthesis involves the basification of its hydrochloride salt.[10]

-

Dissolution: Dissolve 4-bromopyridine hydrochloride (1.0 eq) in deionized water.

-

Basification: Slowly add a 5M NaOH solution dropwise to the stirred solution at room temperature. A yellow, two-layered mixture will form.

-

Stirring: Continue stirring for 10-15 minutes to ensure complete neutralization.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the product.

General Protocol for Spectroscopic Analysis

The following workflow outlines the steps for a comprehensive spectroscopic characterization of a 4-bromopyridine-containing compound.

General Protocol for Synthesis of a Metal Complex

4-bromopyridine serves as a monodentate ligand in coordination chemistry, forming complexes with various transition metals.[11][12]

-

Ligand Solution: Dissolve the 4-bromopyridine ligand (e.g., 4 equivalents) in a suitable solvent such as ethanol or methanol. A warm solution may be required.[12]

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, 1 equivalent) in the same solvent.[12]

-

Reaction: Slowly add the warm ligand solution to the metal salt solution while stirring.

-

Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 2 hours) to facilitate complex formation.

-

Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling or slow evaporation to induce crystallization of the complex.

-

Isolation: Collect the resulting crystals by suction filtration, wash with a small amount of cold solvent to remove unreacted starting materials, and dry under vacuum.

Computational Insights

In addition to experimental data, computational methods like Density Functional Theory (DFT) are invaluable for understanding the electronic structure of 4-bromopyridine and its metal complexes.[13][14] These studies can:

-

Calculate and visualize molecular orbitals (HOMO/LUMO) to predict reactivity.

-

Determine partial atomic charges, quantifying the electron distribution.

-

Model spectroscopic parameters (NMR, IR) to aid in the interpretation of experimental data.[14]

-

Analyze the nature of metal-ligand bonding, distinguishing between σ-donation and π-backbonding contributions.

Conclusion

The 4-bromo substituted pyridine ligand presents a well-defined electronic profile characterized by potent inductive electron withdrawal. This property, quantified by its pKa and Hammett constant, makes it a valuable tool for systematically tuning the reactivity and physical properties of metal centers in coordination complexes and for modifying the bioactivity of pharmaceutical scaffolds. The straightforward characterization of this ligand through standard spectroscopic techniques, complemented by computational analysis, provides researchers with a robust platform for rational design in materials science and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Bromopyridine [webbook.nist.gov]

- 3. 1120-87-2 CAS MSDS (4-Bromopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. global.oup.com [global.oup.com]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jscimedcentral.com [jscimedcentral.com]

- 13. Electronic Structure Determination of Pyridine N-Heterocyclic Carbene Iron Dinitrogen Complexes and Neutral Ligand Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational Study on the Influence of Mo/V Centers on the Electronic Structure and Hydrazine Reduction Capability of [MFe3S4]3+/2+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromopyridine-2,6-dicarboxylic Acid: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromopyridine-2,6-dicarboxylic acid is a heterocyclic organic compound with a unique combination of functional groups that makes it a promising, yet underexplored, building block in materials science. Its pyridine core, substituted with two carboxylic acid moieties and a bromine atom, offers a versatile platform for the design and synthesis of novel functional materials. The carboxylic acid groups provide robust coordination sites for metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen offers an additional coordination site, influencing the geometry and dimensionality of the resulting structures. Furthermore, the bromine atom at the 4-position serves as a reactive handle for post-synthetic modification, allowing for the fine-tuning of material properties.

This technical guide provides a comprehensive overview of the potential applications of this compound in materials science, focusing on its role in the development of metal-organic frameworks, coordination polymers, and other functional materials. Detailed experimental protocols for its synthesis and the fabrication of materials are provided, alongside a discussion of its potential in catalysis and luminescence.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₄BrNO₄ | ChemScene |

| Molecular Weight | 246.01 g/mol | ChemScene |

| CAS Number | 162102-81-0 | ChemScene |

| Appearance | Solid | Alfa Chemistry |

| Melting Point | 206 °C (decomposes) | ChemicalBook |

| Solubility | Soluble in polar solvents | Inferred from synthesis protocols |

| Storage Temperature | 2-8 °C, inert atmosphere | Sigma-Aldrich |

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding dimethyl ester, Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (HCl, 37% aqueous solution)

Procedure:

-

Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate in methanol.

-

In a separate flask, dissolve potassium hydroxide in methanol.

-

Add the potassium hydroxide solution to the diester solution.

-

Heat the reaction mixture and monitor the reaction progress.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure to obtain the potassium salt.

-

Dissolve the salt in deionized water and acidify the solution to a pH of 1 using concentrated HCl.

-

A white precipitate of this compound will form.

-

Filter the precipitate, wash it with cold deionized water, and dry it under a vacuum.

Potential Applications in Materials Science

The unique structural and electronic features of this compound make it a versatile ligand for the construction of advanced materials with potential applications in catalysis, luminescence, and gas storage.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound can act as a multidentate organic linker to coordinate with various metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺, and lanthanides) to form one-, two-, or three-dimensional coordination polymers and MOFs. The coordination can involve the carboxylate oxygen atoms and the pyridine nitrogen atom, leading to diverse network topologies.

The presence of the bromine atom is expected to influence the electronic properties of the resulting framework, potentially affecting its stability and reactivity. While specific examples of MOFs constructed directly from this compound are not yet widely reported in the literature, the extensive research on analogous pyridine-dicarboxylic acid linkers suggests significant potential.

Post-Synthetic Modification (PSM)

The bromine atom on the pyridine ring of this compound provides a valuable site for post-synthetic modification (PSM) of MOFs. PSM allows for the introduction of new functional groups into a pre-synthesized MOF, enabling the tailoring of its properties for specific applications. For instance, the bromo-substituent can be replaced or coupled with other organic molecules through various organic reactions, such as Suzuki or Heck coupling, to introduce new catalytic sites or enhance sensing capabilities.

Luminescent Materials

Lanthanide-based MOFs (Ln-MOFs) are known for their unique luminescent properties, which arise from the "antenna effect." In this process, the organic linker absorbs light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The use of this compound as a linker in Ln-MOFs could lead to novel luminescent materials. The electronic properties of the linker, influenced by the bromine atom, can affect the efficiency of the energy transfer process and, consequently, the luminescence quantum yield.[1] Such materials could find applications in sensing, bio-imaging, and solid-state lighting.

Hypothetical Luminescent Properties of a Eu³⁺-based MOF with this compound:

| Property | Predicted Value |

| Excitation Maximum (λex) | ~300-350 nm |

| Emission Maximum (λem) | ~615 nm (characteristic of Eu³⁺) |

| Luminescence Lifetime (τ) | 0.5 - 2.0 ms |

| Quantum Yield (Φ) | 5 - 20% |

| Note: These values are hypothetical and based on typical data for similar Eu³⁺-MOFs. Experimental verification is required. |

Catalysis

The incorporation of catalytically active metal centers into a framework constructed with this compound could lead to novel heterogeneous catalysts. The porous nature of MOFs can provide size and shape selectivity, while the functional groups on the linker can influence the catalytic activity. The electron-withdrawing nature of the bromine atom can modulate the Lewis acidity of the metal centers, potentially enhancing their catalytic performance in various organic transformations.[2]

Potential Catalytic Applications:

-

Lewis Acid Catalysis: The metal nodes can act as Lewis acid sites.

-

Oxidation Catalysis: Incorporation of redox-active metals like Cu or Mn.

-

Asymmetric Catalysis: Use of chiral co-ligands or post-synthetic modification with chiral moieties.

Hypothetical Catalytic Performance in a Knoevenagel Condensation:

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) |

| Cu-MOF (4-Br-pydc) | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | >95 | >99 |

| Note: This data is illustrative and based on the performance of similar catalytic MOFs. |

Experimental Protocols for Material Synthesis

General Protocol for the Synthesis of a Coordination Polymer

Materials:

-

This compound

-

A metal salt (e.g., Zinc acetate dihydrate, Copper(II) nitrate trihydrate)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction vessel.

-

In a separate container, dissolve the metal salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution while stirring.

-

Seal the reaction vessel and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

-

After cooling to room temperature, crystals of the coordination polymer should form.

-

Collect the crystals by filtration, wash them with fresh solvent, and dry them.

Conclusion

This compound is a promising building block for the development of advanced functional materials. Its versatile coordination chemistry, coupled with the potential for post-synthetic modification, opens up avenues for the creation of novel MOFs and coordination polymers with tailored properties for applications in luminescence, catalysis, and beyond. While the full potential of this molecule in materials science is yet to be extensively explored, the foundational knowledge of related systems strongly suggests that it is a valuable precursor for future research and development in this field. Further investigation into the synthesis and characterization of materials derived from this compound is warranted to unlock its full potential.

References

4-Bromopyridine-2,6-dicarboxylic Acid: A Technical Guide to its Potential as a Chelating Agent for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopyridine-2,6-dicarboxylic acid is a bifunctional organic compound with significant potential in coordination chemistry and medicinal chemistry. Its rigid pyridine backbone, combined with the two carboxylic acid moieties, provides a strong chelating framework for a variety of metal ions. The presence of a bromine atom at the 4-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex polydentate ligands.[1] This technical guide provides a comprehensive overview of the predicted chelating properties of this compound, detailed experimental protocols for its use in chelation studies, and its potential applications, particularly in the development of metalloenzyme inhibitors. Due to limited direct experimental data on its metal complexes, this guide draws objective comparisons from the well-studied analogous compound, pyridine-2,6-dicarboxylic acid, and its derivatives.[2]

Introduction to Chelating Properties

This compound is anticipated to act as a tridentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. The electron-withdrawing nature of the bromine atom is expected to influence the electron density of the pyridine ring, which may, in turn, affect the stability and spectral characteristics of the resulting metal complexes.[2] It is a valuable precursor for creating sophisticated coordination complexes and novel metal-organic frameworks (MOFs).[1] In medicinal chemistry, it serves as a critical intermediate for generating pyridine-based small molecule libraries.[1]

Data Presentation: A Comparative Analysis

Table 1: Predicted Spectroscopic Data for 4-Bromopyridine-2,6-dicarbohydrazide Metal Complexes

| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (Amide I) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(N-N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |

| pdh | 3290, 3210 | 1680 | - | 980 | - | - |

| [Co(pdh)Cl₂] | ~3200 | ~1640 | ~1610 | ~1010 | ~450 | ~520 |

| [Ni(pdh)Cl₂] | ~3210 | ~1645 | ~1615 | ~1015 | ~455 | ~525 |

| [Cu(pdh)Cl₂] | ~3190 | ~1635 | ~1605 | ~1005 | ~460 | ~530 |

Data is based on typical values for pyridine-2,6-dicarbohydrazide complexes. The presence of the bromine atom is expected to cause minor shifts in these vibrational frequencies.[2]

Table 2: Magnetic Moment and Electronic Spectral Data of Pyridine-2,6-dicarbohydrazide (pdh) Metal Complexes

| Complex | Magnetic Moment (μ_eff, B.M.) | Electronic Spectra λ_max (nm) | Proposed Geometry |

| [Co(pdh)Cl₂] | 4.8 - 5.2 | d-d transitions | High-spin octahedral |

| [Ni(pdh)Cl₂] | 2.9 - 3.4 | d-d transitions | High-spin octahedral |

| [Cu(pdh)Cl₂] | 1.8 - 2.2 | d-d transitions | Distorted octahedral |

The magnetic moment values are indicative of the geometry of the metal complexes.[2]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyridine-2,6-dicarboxylic Acid Metal Complexes

| Compound | E. coli | S. aureus | B. subtilis | C. albicans |

| Pyridine-2,6-dicarboxylic acid | >200 | >200 | >200 | >200 |

| Cu(II) complex | 50 | 25 | 30 | 75 |

| Co(II) complex | 75 | 50 | 60 | 100 |

| Ni(II) complex | 100 | 75 | 80 | 125 |

Chelation is known to enhance the antimicrobial activity of organic ligands.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, its metal complexes, and the characterization of their chelation properties. These protocols are based on established procedures for analogous compounds.

Synthesis of this compound

This synthesis can be achieved via the hydrolysis of its dimethyl ester.[3]

-

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Methanol

-

Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl), 37% aqueous solution

-

-

Procedure:

-

Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (e.g., 4 g, 15 mmol) in methanol (150 mL) in a round-bottom flask.[3]

-

In a separate beaker, dissolve potassium hydroxide (1.79 g, 32 mmol) in methanol (50 mL).[3]

-

Add the KOH solution to the solution of the dimethyl ester.

-

Heat the reaction mixture at 65 °C for 2 hours.[3]

-

After cooling to room temperature, remove the solvent by rotary evaporation to obtain the potassium salt.

-

Dissolve the salt in a minimal amount of deionized water and acidify to pH 1 with concentrated HCl.

-

A white precipitate of this compound will form.

-

Filter the precipitate, wash with cold deionized water, and dry under vacuum.[4]

-

General Synthesis of Metal(II) Complexes

Metal complexes with divalent transition metals such as Co(II), Ni(II), and Cu(II) can be synthesized by reacting the ligand with the corresponding metal salts.[2]

-

Materials:

-

This compound

-

Metal(II) chloride or nitrate salt (e.g., CoCl₂, Ni(NO₃)₂, CuCl₂)

-

Ethanol or Methanol

-

Dilute base (e.g., NaOH or ammonia solution)

-

-

Procedure:

-

Prepare a hot ethanolic solution of this compound.

-

Prepare a hot ethanolic solution of the respective metal(II) salt.

-

Mix the two solutions in a 1:1 or 1:2 metal-to-ligand molar ratio.

-

Adjust the pH of the mixture to approximately 7-8 by adding a dilute base to facilitate deprotonation.[2]

-

Reflux the resulting mixture for 2-3 hours.[2]

-

The colored solid complexes that precipitate out are then filtered, washed with ethanol and diethyl ether, and dried under vacuum.[2]

-

Determination of Stability Constants by Potentiometric Titration

This method can be used to determine the stability constants of the metal complexes in solution.

-

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Constant temperature bath

-

Standardized solutions of this compound, metal salt, and a strong base (e.g., NaOH)

-

Inert salt for maintaining constant ionic strength (e.g., KCl)

-

-

Procedure:

-

Prepare a solution containing a known concentration of this compound and the metal ion of interest in a specific molar ratio (e.g., 1:1 or 1:2) at a constant ionic strength and temperature.

-

Titrate this solution with a standardized strong base.

-

Record the pH after each addition of the base.

-

Plot the pH versus the volume of base added to obtain a titration curve.

-

The stability constants are calculated from the titration data using appropriate software that analyzes the protonation and complexation equilibria.[5]

-

Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the metal-ligand interaction.

-

Materials and Equipment:

-

Isothermal titration calorimeter

-

Solutions of this compound and the metal salt in a suitable buffer.

-

-

Procedure:

-

Load the sample cell with the this compound solution.

-

Load the injection syringe with the metal salt solution.

-

Perform a series of injections of the metal salt solution into the sample cell while monitoring the heat change.

-

The resulting data is a plot of heat change per injection versus the molar ratio of metal to ligand.

-

Fit the data to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[6]

-

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis of the ligand and its metal complexes, as well as a potential mechanism of action as a metalloenzyme inhibitor.

Caption: General synthesis workflow for this compound metal complexes.

References

- 1. This compound | High Purity [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Vanadium(IV/V) speciation of pyridine-2,6-dicarboxylic acid and 4-hydroxy-pyridine-2,6-dicarboxylic acid complexes: potentiometry, EPR spectroscopy and comparison across oxidation states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a fundamental structural motif in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic introduction of bromine atoms onto this versatile heterocycle can significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic profile and biological activity. This technical guide provides an in-depth exploration of the predicted and observed biological activities of brominated pyridine derivatives, with a focus on their anticancer, antimicrobial, and potential neurological effects.

Anticancer Activity of Brominated Pyridines

Brominated pyridine derivatives have emerged as a promising class of compounds in oncological research. Their cytotoxic effects against various cancer cell lines are being increasingly documented, with several derivatives demonstrating potent activity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer efficacy of selected brominated pyridine compounds, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [1] |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [1] |

| Pyridine-bridged Combretastatin Analogue 4h | Various human cancer cell lines | Comparable to Combretastatin-A4 | [1] |

| Pyridine-bridged Combretastatin Analogue 4s | Various human cancer cell lines | Comparable to Combretastatin-A4 | [1] |

| Pyridine-bridged Combretastatin Analogue 4t | Various human cancer cell lines | Comparable to Combretastatin-A4 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity. The principle of the assay lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Brominated pyridine compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the brominated pyridine compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

-

Signaling Pathway: Inhibition of VEGFR-2

Certain pyridine derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway can thus be a critical mechanism for the anticancer activity of these compounds.

Antimicrobial Activity of Brominated Pyridines

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated pyridines have demonstrated significant activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency. The table below summarizes the MIC values for several brominated pyridine derivatives.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 1-Alkyl-2-(4-pyridyl)pyridinium bromides (C11-C16 alkyl chains) | Staphylococcus aureus | Not specified, but most active in the series | [1] |

| Pyridine derivatives from 4-bromo acetophenone | E. coli, B. mycoides, C. albicans | MIC values as low as <0.0048 mg/mL for some derivatives | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Brominated pyridine compound (stock solution of known concentration)

-

Sterile 96-well microtiter plates

-

Sterile diluents (e.g., saline, broth)

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 50 µL of the brominated pyridine stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

-

Synthesis and Evaluation Workflow

The general process for discovering and evaluating the biological activity of novel brominated pyridine derivatives follows a structured workflow.

Potential Neurological Effects

While research specifically targeting the neurological effects of brominated pyridine derivatives is still in its nascent stages, the broader classes of brominated compounds and pyridine derivatives have been investigated for their interactions with the nervous system. Some pyridine derivatives are known to possess a range of neurotropic activities, including anticonvulsant, anxiolytic, and antidepressant effects. Conversely, certain brominated compounds, such as brominated flame retardants, have been associated with neurotoxicity. Given this, it is plausible that brominated pyridines could exhibit a spectrum of neurological activities, and further investigation is warranted to elucidate their precise effects on the central and peripheral nervous systems.

Conclusion

Brominated pyridines represent a fertile ground for the discovery of new therapeutic agents.[1] The existing data clearly indicates their potential as anticancer and antimicrobial agents. While their neurological effects are less understood, the known activities of related compounds suggest that this is a critical area for future research. The continued exploration of this chemical space, guided by structured synthesis and evaluation workflows, holds significant promise for the development of novel drugs to address pressing medical needs.

References

The Interplay of Lipophilicity and Metabolic Stability in 4-Substituted Pyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and serve as a bioisostere for a phenyl ring, while improving aqueous solubility and metabolic stability, makes it an attractive starting point for drug design.[1] Among its many variations, the 4-substituted pyridine core, including 4-bromopyridine, offers a versatile platform for creating diverse chemical libraries through reactions like Suzuki and Stille cross-couplings.[2][3] However, optimizing the drug-like properties of these compounds requires a delicate balance between lipophilicity and metabolic stability. This technical guide delves into these two critical parameters, providing experimental methodologies, a case study on p38 MAP kinase inhibitors, and an examination of the relevant biological pathways.

The Critical Balance: Lipophilicity and Metabolic Stability

Lipophilicity , often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial physicochemical property that influences a drug's absorption, distribution, membrane permeability, and binding to its target. While a certain degree of lipophilicity is necessary for a compound to traverse cellular membranes, excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and off-target toxicity.

Metabolic stability , on the other hand, describes the susceptibility of a compound to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[4] A compound with high metabolic stability will have a longer half-life in the body, potentially allowing for less frequent dosing. Conversely, rapid metabolism can lead to low bioavailability and the formation of potentially toxic metabolites.

The challenge in drug design is to fine-tune the structure of a lead compound to achieve an optimal balance: lipophilic enough to reach its target but not so much that it becomes metabolically labile or exhibits poor pharmacokinetic properties.

Case Study: 4-Substituted Pyridinylimidazoles as p38 MAP Kinase Inhibitors

To illustrate the principles of metabolic stability in the context of 4-substituted pyridines, we will examine a series of 2-acylaminopyridin-4-ylimidazoles developed as inhibitors of p38 MAP kinase.[5] The p38 MAP kinase pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines, making it a significant target for treating inflammatory diseases.[5]

The following table presents the in vitro metabolic stability of these compounds in human liver microsomes (HLM). The data showcases how modifications to the acylamino side chain at the 2-position of the pyridine ring influence the compound's stability.

Table 1: Metabolic Stability of 2-Acylaminopyridin-4-ylimidazole Derivatives in Human Liver Microsomes

| Compound | R Group on Acylamino Side Chain | % Remaining in HLM (30 min) |

| 1 | H | 12 |

| 2 | Methyl | 69 |

| 3 | Ethyl | 76 |

| 4 | Propyl | 78 |

| 5 | Isopropyl | 82 |

| 6 | Phenyl | 85 |

| 7 | Benzyl | 88 |

| 8 | 2-Phenylethyl | 92 |

| 9 | 3-Phenylpropyl | 95 |

| 10 | 4-Methoxyphenyl | 89 |

| 11 | 4-Chlorophenyl | 91 |

Data extracted from ChemMedChem 2009, 4, 1939-1948.[5]

Analysis of Structure-Metabolism Relationships:

The data clearly demonstrates that the introduction of an acylamino group at the C2 position of the pyridine ring significantly enhances metabolic stability compared to the unsubstituted amine (Compound 1). As the size and lipophilicity of the R group increase from small alkyl chains to larger aromatic moieties, the metabolic stability generally improves. For instance, the compound with a 3-phenylpropyl group (Compound 9) shows 95% remaining after 30 minutes, indicating high stability. This suggests that the larger, more lipophilic groups may shield the molecule from metabolism or orient it within the active site of metabolic enzymes in a way that is less favorable for biotransformation.

Experimental Protocols

Determination of Lipophilicity (logP/logD)

A standard method for experimentally determining lipophilicity is the shake-flask method .

Protocol: Shake-Flask Method for logP Determination

-

Preparation of Phases: Prepare a phosphate buffer solution at a physiological pH of 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the prepared buffer. Allow the two phases to separate for 24 hours.

-

Compound Dissolution: Accurately weigh the test compound and dissolve it in a 1:1 mixture of the buffered aqueous phase and the n-octanol phase.

-

Equilibration: Vigorously shake the mixture to ensure thorough partitioning of the compound between the two phases. Allow the mixture to stand for 24 hours to reach equilibrium.

-

Phase Separation and Analysis: Carefully separate the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is commonly assessed using an in vitro assay with liver microsomes .

Protocol: Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Thaw pooled human liver microsomes on ice and dilute them in the buffer to a working concentration (e.g., 0.5 mg/mL).

-

Prepare a solution of the NADPH regenerating system (cofactor).

-

Prepare a stock solution of the test compound (e.g., in DMSO or acetonitrile).

-

-

Incubation:

-

In a 96-well plate, pre-incubate the test compound at a final concentration of 1 µM with the liver microsomes in the phosphate buffer at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution, typically cold acetonitrile, which also precipitates the proteins.

-

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Relevant Signaling Pathway: p38 MAP Kinase

As the case study focuses on inhibitors of p38 MAP kinase, understanding this signaling pathway is crucial. The p38 MAPK pathway is a cascade of protein kinases that plays a central role in cellular responses to stress and inflammation.[6][7]

Pathway Description:

The p38 MAPK signaling cascade is typically initiated by extracellular stimuli such as cytokines (e.g., TNF-α, IL-1β) or environmental stress.[6][8] This leads to the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1. The activated MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), primarily MKK3 and MKK6.[3][6] These MAPKKs, in turn, dually phosphorylate a threonine and a tyrosine residue on p38 MAPK, leading to its activation.[3]

Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases (like MAPKAPK-2) and transcription factors (such as ATF-2).[6] The phosphorylation of these substrates ultimately leads to the increased expression of pro-inflammatory genes, resulting in the production and release of cytokines that drive the inflammatory response.[2] Inhibitors of p38 MAPK, such as the 4-substituted pyridinylimidazoles in the case study, block this cascade, thereby reducing inflammation.

// Nodes stimuli [label="Stress / Cytokines\n(e.g., TNF-α, IL-1β)", fillcolor="#FBBC05"]; mapkkk [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#FFFFFF"]; mapkk [label="MAPKK\n(MKK3/6)", fillcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#FFFFFF"]; substrates [label="Downstream Substrates\n(e.g., MAPKAPK-2, ATF-2)", fillcolor="#FFFFFF"]; response [label="Inflammatory Response\n(Cytokine Production)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor [label="p38 Inhibitor\n(e.g., Pyridinylimidazole)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges stimuli -> mapkkk; mapkkk -> mapkk [label="P"]; mapkk -> p38 [label="P"]; p38 -> substrates [label="P"]; substrates -> response; inhibitor -> p38 [arrowhead=tee, color="#EA4335"]; } .enddot Caption: Simplified diagram of the p38 MAP kinase signaling pathway.

Conclusion

The 4-bromopyridine scaffold and its derivatives are of significant interest in drug discovery due to their synthetic tractability and favorable physicochemical properties. However, successful drug development hinges on achieving a fine balance between lipophilicity and metabolic stability. As demonstrated by the case study of p38 MAP kinase inhibitors, even subtle structural modifications to the pyridine core can have a profound impact on a compound's metabolic fate. By employing robust experimental protocols to assess these parameters early in the discovery process, researchers can more effectively guide the optimization of lead compounds, increasing the likelihood of identifying drug candidates with desirable pharmacokinetic profiles. A thorough understanding of the target signaling pathway, such as the p38 MAPK cascade, further empowers rational drug design by providing a clear biological context for the desired mechanism of action.

References

- 1. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-Bromopyridine-2,6-dicarboxylic Acid as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The choice of the organic linker is crucial in determining the final properties of the MOF.

4-Bromopyridine-2,6-dicarboxylic acid is a functionalized pyridinedicarboxylate linker. The presence of the bromine atom can introduce specific functionalities to the resulting MOF, such as altered electronic properties, increased hydrophobicity, and potential for post-synthetic modification. These characteristics make it an intriguing building block for the design of novel MOFs with tailored properties for applications in catalysis and drug development.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of MOFs using this compound as the primary organic linker.

Physicochemical Properties of the Linker

A summary of the key physicochemical properties of the this compound linker is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₄BrNO₄ |

| Molecular Weight | 262.02 g/mol |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMF and DMSO |

| Coordination Sites | Pyridine nitrogen and two carboxylate groups |

Synthesis of Metal-Organic Frameworks

The synthesis of MOFs using this compound can be achieved through solvothermal or hydrothermal methods. These methods involve heating the reactants in a sealed vessel to promote crystallization. The choice of metal salt, solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the MOF.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound.

Materials:

-

This compound

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave (23 mL)

Procedure:

-

In a 20 mL glass vial, dissolve 26.2 mg (0.1 mmol) of this compound in 10 mL of DMF.

-

In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of ethanol.

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

-

Cool the autoclave to room temperature at a rate of 5 °C/h.

-

Collect the resulting crystalline product by filtration.

-

Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

-

Dry the product under vacuum at 80 °C for 12 hours.

Experimental Workflow

Characterization of the Resulting MOF

Thorough characterization is essential to determine the structure, porosity, and stability of the synthesized MOF. The following table summarizes typical characterization techniques and expected results for a MOF synthesized with this compound.

| Characterization Technique | Expected Results |

| Powder X-Ray Diffraction (PXRD) | A crystalline pattern with distinct peaks, indicating the formation of a well-ordered framework. The peak positions can be used to determine the unit cell parameters. |

| Thermogravimetric Analysis (TGA) | A weight loss step corresponding to the removal of solvent molecules from the pores, followed by a plateau indicating the thermal stability of the framework. A final decomposition step at higher temperatures. |

| Brunauer-Emmett-Teller (BET) Analysis | A Type I or Type IV nitrogen adsorption isotherm, characteristic of microporous or mesoporous materials, respectively. The BET surface area can be calculated from the isotherm. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid groups and the appearance of characteristic peaks for the coordinated carboxylate groups, confirming the coordination of the linker to the metal centers. |

| Scanning Electron Microscopy (SEM) | Images revealing the crystal morphology and size distribution of the MOF particles. |

Potential Applications

The unique properties imparted by the this compound linker open up possibilities for various applications, particularly in the fields of catalysis and drug delivery.

Catalysis

The bromine functionality on the pyridine ring can serve as a site for post-synthetic modification, allowing for the introduction of catalytic active sites. For example, the bromine can be replaced by other functional groups through Suzuki or Sonogashira coupling reactions. The Lewis basic pyridine nitrogen can also act as a catalytic site.

Drug Delivery

The porous structure of the MOF can be utilized to encapsulate and deliver therapeutic agents. The bromine atom can potentially enhance the interaction with certain drug molecules through halogen bonding. The release of the drug can be controlled by the degradation of the MOF structure under specific physiological conditions.

Conclusion

This compound is a promising linker for the synthesis of novel MOFs with tailored functionalities. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of these materials in catalysis, drug development, and other advanced applications. Further investigation into the synthesis of MOFs with different metal ions and the exploration of post-synthetic modification strategies will undoubtedly lead to the discovery of new materials with enhanced performance.

Application Notes and Protocols: Synthesis of Microporous Coordination Polymers with 4-Bromopyridine Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of microporous coordination polymers (CPs) or metal-organic frameworks (MOFs) utilizing 4-bromopyridine as a key organic linker. The presence of the bromine atom on the pyridine ring offers a versatile handle for post-synthetic modification, enabling the tuning of the material's properties and the covalent attachment of therapeutic agents.

Introduction